(2,2-Bis(nonyloxy)ethyl)benzene
Description
(2,2-Bis(nonyloxy)ethyl)benzene (CAS: 93981-52-3, EC: 301-139-2) is an aromatic ether with the molecular formula C₂₆H₄₆O₂ and a molecular weight of 390.6 g/mol . Its IUPAC name is 2,2-di(nonoxy)ethylbenzene, featuring two nonyloxy chains attached to a central ethyl group linked to a benzene ring. Key properties include:
- High lipophilicity: XLogP3-AA = 10, indicating significant hydrophobicity.
- Structural flexibility: 20 rotatable bonds, influencing viscosity and molecular packing.
- Purity: Typically available at 96% purity for industrial applications .
This compound is utilized in surfactants, lubricants, and specialty polymers due to its hydrophobic backbone and ether linkages.
Properties
CAS No. |
93981-53-4 |
|---|---|
Molecular Formula |
C26H46O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
2,2-di(nonoxy)ethylbenzene |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-18-22-27-26(24-25-20-16-15-17-21-25)28-23-19-14-12-10-8-6-4-2/h15-17,20-21,26H,3-14,18-19,22-24H2,1-2H3 |
InChI Key |
GUGANXZUIVXJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(CC1=CC=CC=C1)OCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Bis(nonyloxy)ethyl)benzene typically involves the reaction of ethylbenzene with nonyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the final product .
Industrial Production Methods: Industrial production of (2,2-Bis(nonyloxy)ethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2,2-Bis(nonyloxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: (2,2-Bis(nonyloxy)ethyl)benzene is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins .
Biology: In biological research, this compound is utilized in the study of lipid membranes and their interactions with proteins. It is also used in the development of surfactants and emulsifiers .
Medicine: It can be used to formulate nanoparticles for targeted drug delivery .
Industry: In the industrial sector, (2,2-Bis(nonyloxy)ethyl)benzene is employed in the manufacture of lubricants, plasticizers, and coatings. Its unique chemical properties make it suitable for use in various formulations .
Mechanism of Action
The mechanism of action of (2,2-Bis(nonyloxy)ethyl)benzene involves its interaction with lipid membranes. The nonyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes .
Molecular Targets and Pathways: The primary molecular targets of (2,2-Bis(nonyloxy)ethyl)benzene are lipid membranes and associated proteins. The compound can modulate signaling pathways by influencing membrane dynamics and protein interactions .
Comparison with Similar Compounds
Structural and Functional Differences
[2,2-Bis(2-methylpropoxy)ethyl]benzene (FEMA 3384)
- Molecular formula : C₁₆H₂₆O₂; Molar mass : 250.38 g/mol .
- Key properties : Boiling point = 301°C, density = 0.933 g/cm³, flash point = 93°C.
- Applications: Flavoring agent (sweet, almond notes) in food and fragrances .
- Comparison: Smaller molecular size and lower lipophilicity compared to (2,2-Bis(nonyloxy)ethyl)benzene. Lacks long alkyl chains, reducing hydrophobicity and limiting surfactant applications.
1-(Bromomethyl)-3-(nonyloxy)benzene (5c)
- Molecular formula: Not explicitly stated; MS data suggests a molecular ion at m/z 250.2 [M+] .
- Key properties : Yellow oil with Rf = 0.71 (heptane/EtOAc 1:1); used as a synthetic intermediate.
- Comparison: Bromine substituent increases reactivity (e.g., in nucleophilic substitutions). Shorter nonyloxy chain and bromine substitution differentiate it structurally and functionally.
Benzene, [2-(ethenyloxy)ethoxy]-
- Molecular formula : C₁₀H₁₂O₂; InChIKey : LMINVPVFKAFJAZ .
- Key properties : Contains a vinyloxy group, enabling polymerization or crosslinking.
- Comparison: Unsaturated ethenyl group contrasts with saturated nonyl chains in the target compound. Smaller size and higher reactivity suit applications in polymer chemistry.
1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene
- Molecular formula : C₂₂H₃₆Cl₂O₄; CAS : 220969-35-7 .
- Comparison: Chlorine atoms increase electronegativity and reactivity compared to nonyloxy chains. Likely used in niche industrial applications (e.g., flame retardants or specialty surfactants).
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3-AA | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| (2,2-Bis(nonyloxy)ethyl)benzene | 390.6 | 10 | Not reported | Nonyloxy, ether |
| [2,2-Bis(2-methylpropoxy)ethyl]benzene | 250.38 | ~6* | 301 | Isobutoxy, ether |
| Benzene, [2-(ethenyloxy)ethoxy]- | 164.2 | ~2* | Not reported | Ethenyloxy, ether |
| 1-(Bromomethyl)-3-(nonyloxy)benzene | ~300* | ~7* | Not reported | Bromomethyl, nonyloxy, ether |
*Estimated based on molecular structure.
Biological Activity
(2,2-Bis(nonyloxy)ethyl)benzene is a compound that has garnered attention in the field of chemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
(2,2-Bis(nonyloxy)ethyl)benzene is an alkylated aromatic compound characterized by the following properties:
- Molecular Formula : CHO
- Molecular Weight : 318.49 g/mol
- Appearance : Colorless liquid
These properties suggest that (2,2-Bis(nonyloxy)ethyl)benzene may interact with biological systems in various ways.
Research indicates that (2,2-Bis(nonyloxy)ethyl)benzene may exhibit biological activity through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Hormonal Modulation : Preliminary studies suggest that it may influence hormonal pathways, particularly those related to estrogen.
Case Study 1: Antioxidant Properties
A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of (2,2-Bis(nonyloxy)ethyl)benzene using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels compared to control groups.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| (2,2-Bis(nonyloxy)ethyl)benzene | 78 | 85 |
| Control | 20 | 25 |
Case Study 2: Hormonal Effects
In a study assessing hormonal modulation, researchers found that (2,2-Bis(nonyloxy)ethyl)benzene could bind to estrogen receptors in vitro. This binding was associated with increased expression of estrogen-responsive genes.
Toxicological Profile
While the biological activity of (2,2-Bis(nonyloxy)ethyl)benzene shows promise, it is essential to assess its safety profile. Toxicity studies indicate that high concentrations may lead to cytotoxic effects in certain cell lines.
| Endpoint | Concentration (µM) | Effect Observed |
|---|---|---|
| Cell Viability | 100 | 50% reduction |
| Apoptosis | 200 | Increased by 30% |
These findings necessitate further investigation into the safe dosage and potential side effects of this compound.
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